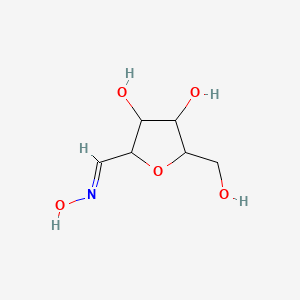
(+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and the presence of an isopropyl group. It is of interest in various fields of scientific research due to its potential biological activities and complex synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol typically involves multiple steps, including the formation of the core ring systems and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the core ring systems.
Functional group transformations: to introduce the isopropyl group and other substituents.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of:
Catalysts: to improve reaction efficiency.
Automated synthesis equipment: to ensure consistency and scalability.
Quality control measures: to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or alkanes.
Substitution: may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying complex synthetic pathways and reaction mechanisms.
Biology: For investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a potential lead compound for drug development.
Industry: For the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol would depend on its specific biological activities. Potential mechanisms could include:
Interaction with molecular targets: such as enzymes or receptors.
Modulation of signaling pathways: involved in cellular processes.
Induction of cellular responses: such as apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol may include other complex organic molecules with multiple ring systems and functional groups. Examples could include:
Alkaloids: Naturally occurring compounds with similar ring structures.
Synthetic analogs: Compounds designed to mimic the structure and activity of the original compound.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of ring systems and functional groups, which may confer unique biological activities or synthetic challenges.
Eigenschaften
| 34071-19-7 | |
Molekularformel |
C24H29NO |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3 |
InChI-Schlüssel |
UPMOVJBGNREKJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)

![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
![[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate](/img/structure/B12294198.png)
![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)
![2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12294213.png)
![3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide](/img/structure/B12294222.png)
